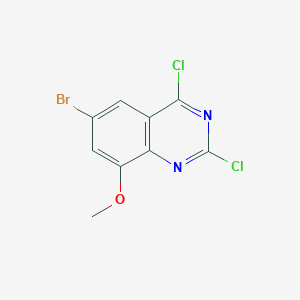

6-Bromo-2,4-dichloro-8-methoxyquinazoline

Description

Quinazoline Scaffold in Medicinal Chemistry

The quinazoline scaffold has established itself as one of the most extensively investigated heterocyclic systems in medicinal chemistry, representing a bicyclic aromatic compound consisting of a benzene ring fused to a pyrimidine ring. This heterocyclic framework is characterized by its two nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine ring, creating a unique electronic environment that confers remarkable biological activity potential. The structural arrangement of quinazoline provides multiple sites for chemical modification, enabling researchers to systematically explore structure-activity relationships and optimize pharmacological properties.

Quinazolines have demonstrated extraordinary versatility in biological applications, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, and anticonvulsant properties. The therapeutic significance of quinazolines extends beyond single-target interactions, as many derivatives function as multi-target agents capable of addressing complex disease pathways. Recent research has particularly emphasized the potential of quinazoline derivatives as anticancer agents targeting various molecular pathways, including tyrosine kinase inhibition and protein kinase modulation.

The chemical versatility of the quinazoline scaffold stems from its ability to accommodate diverse substitution patterns while maintaining structural integrity and biological activity. The presence of both aromatic and heteroaromatic components within the same molecular framework allows for fine-tuning of physicochemical properties, including lipophilicity, solubility, and membrane permeability. This structural flexibility has made quinazolines attractive templates for drug design and development, with numerous quinazoline-based pharmaceuticals successfully reaching clinical applications.

Contemporary medicinal chemistry approaches have increasingly focused on the development of quinazoline derivatives with enhanced selectivity profiles and improved pharmacokinetic properties. The scaffold's inherent ability to form hydrogen bonds through its nitrogen atoms, combined with its planar aromatic structure suitable for π-π stacking interactions, positions quinazolines as privileged structures in drug discovery programs targeting diverse therapeutic areas.

Significance of Halogenated Quinazolines in Research

Halogenated quinazoline derivatives occupy a prominent position in contemporary pharmaceutical research due to their enhanced biological activities and unique synthetic utility as versatile intermediates. The strategic incorporation of halogen atoms into quinazoline structures serves multiple purposes, including modulation of electronic properties, enhancement of metabolic stability, and provision of reactive sites for further chemical elaboration through cross-coupling reactions. The presence of halogen substituents significantly influences the pharmacological profile of quinazoline derivatives by affecting molecular recognition, binding affinity, and selectivity toward biological targets.

The significance of halogenated quinazolines extends beyond their direct biological activities to encompass their role as synthetic intermediates in the preparation of polysubstituted derivatives. Halogen atoms, particularly bromine, chlorine, and iodine, serve as excellent leaving groups in various cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck reactions. These transformations enable the systematic construction of complex quinazoline derivatives with precisely controlled substitution patterns, facilitating structure-activity relationship studies and optimization of pharmacological properties.

Research has demonstrated that halogenated quinazolines exhibit enhanced binding interactions with protein targets through halogen bonding, a non-covalent interaction that contributes to increased potency and selectivity. The size, electronegativity, and polarizability of different halogen atoms provide researchers with tools to fine-tune molecular interactions and optimize drug-target relationships. Furthermore, halogen substitution often improves metabolic stability by protecting vulnerable positions from enzymatic degradation, thereby enhancing the pharmacokinetic profiles of resulting compounds.

The synthetic accessibility of halogenated quinazolines through various methodologies, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions, has made these compounds readily available for systematic biological evaluation. Advanced synthetic strategies have enabled the preparation of multi-halogenated quinazoline derivatives with unprecedented structural complexity, opening new avenues for pharmaceutical research and development.

Historical Development of Substituted Quinazolines

The historical development of substituted quinazolines traces back to the late 19th century when the first quinazoline derivative was prepared by Griess in 1869 through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline. This seminal work, initially designated as bicyanoamido benzoyl, established the foundation for subsequent investigations into quinazoline chemistry and its synthetic applications. The actual preparation of the parent quinazoline compound was achieved years later by Bischler and Lang through decarboxylation of the 2-carboxy derivative, marking a significant milestone in heterocyclic chemistry.

Gabriel's contribution in 1903 provided a more satisfactory synthetic approach to quinazoline through the reduction of ortho-nitrobenzylamine with hydrogen iodide and red phosphorus, followed by condensation with formic acid and subsequent oxidation. This methodology represented a significant advancement in quinazoline synthesis and established protocols that influenced subsequent synthetic developments. The nomenclature evolution from the original bicyanoamido benzoyl to quinazoline, as proposed by Widdege, reflects the growing understanding of the compound's structural characteristics and its relationship to other heterocyclic systems.

The systematic exploration of substituted quinazolines gained momentum throughout the 20th century as researchers recognized the therapeutic potential of these compounds. Early investigations focused on simple substitution patterns, gradually evolving toward more complex multi-substituted derivatives as synthetic methodologies advanced. The development of regioselective substitution reactions enabled the preparation of quinazoline derivatives with precisely controlled substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

Contemporary quinazoline research has benefited significantly from advances in transition-metal-catalyzed chemistry, which has revolutionized the synthesis of complex substituted quinazolines. Modern synthetic approaches employ sophisticated cross-coupling methodologies, enabling the construction of quinazoline derivatives with unprecedented structural diversity and complexity. These developments have transformed quinazoline chemistry from a specialized area of heterocyclic research into a mainstream field of pharmaceutical chemistry with broad therapeutic applications.

Research Context of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The compound this compound represents a sophisticated example of multi-substituted quinazoline derivatives that embody the principles of modern medicinal chemistry design. This specific derivative, bearing the Chemical Abstracts Service registry number 864292-36-4, exemplifies the strategic incorporation of multiple functional groups to achieve desired pharmacological and synthetic properties. The molecular formula C₉H₅BrCl₂N₂O and molecular weight of 307.96 grams per mole reflect the substantial halogen content that characterizes this compound and contributes to its unique chemical behavior.

The substitution pattern of this compound demonstrates careful consideration of electronic and steric factors in molecular design. The presence of bromine at the 6-position, chlorine atoms at the 2 and 4 positions, and a methoxy group at the 8-position creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions. This specific arrangement of substituents has been designed to optimize synthetic utility while maintaining the potential for biological activity characteristic of quinazoline derivatives.

Research applications of this compound primarily focus on its role as a synthetic intermediate in the preparation of more complex quinazoline derivatives. The multiple halogen substituents provide numerous sites for chemical modification through cross-coupling reactions, enabling the systematic construction of libraries of related compounds for biological evaluation. The strategic positioning of these halogen atoms allows for regioselective transformations, facilitating the preparation of specific isomers and substitution patterns that would be difficult to achieve through alternative synthetic approaches.

Table 1: Molecular Properties of this compound

The synthetic accessibility of this compound through established methodologies makes it an attractive starting material for medicinal chemistry programs. Various synthetic routes have been developed for the preparation of related dichloro-methoxyquinazoline derivatives, typically involving multi-step organic transformations that introduce the halogen and methoxy substituents in a controlled manner. The compound's stability under standard laboratory conditions and its compatibility with common organic solvents facilitate its use in synthetic applications and chemical transformations.

Contemporary research interest in this compound stems from its potential applications in pharmaceutical chemistry and materials science. The compound's unique substitution pattern provides opportunities for systematic modification and optimization of biological properties through structure-activity relationship studies. Additionally, the presence of multiple reactive sites enables the exploration of diverse chemical transformations, making this compound valuable for both fundamental research and applied pharmaceutical development programs.

Properties

IUPAC Name |

6-bromo-2,4-dichloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFVHGHVQYHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743555 | |

| Record name | 6-Bromo-2,4-dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864292-36-4 | |

| Record name | 6-Bromo-2,4-dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Quinazoline Core Formation

Chlorination to Obtain 2,4-Dichloroquinazoline

Bromination at the 6-Position

Bromination is achieved using N-bromosuccinimide (NBS) in solvents such as acetonitrile. This reaction selectively introduces bromine at the 6-position of the quinazoline ring. For example, NBS treatment of an appropriate quinazoline intermediate in acetonitrile affords the 6-bromo derivative.

Alternatively, bromination can be conducted on 3-benzyl-6-bromo-2-chloroquinoline intermediates using N-chlorosuccinimide and benzoyl peroxide under reflux conditions in solvents like dry tetracol phenixin.

Methoxylation at the 8-Position

The methoxy group at the 8-position is introduced via nucleophilic substitution reactions. For instance, 3-benzyl-6-bromo-2-chloroquinoline is reacted with sodium methoxide in anhydrous methanol under reflux or backflow conditions overnight. This step replaces the chlorine at position 8 with a methoxy group, yielding the 8-methoxyquinazoline derivative.

Demethylation of methoxy groups to hydroxy groups and subsequent re-methylation using propargyl bromide in the presence of potassium carbonate is also reported for related quinazoline derivatives, indicating flexibility in functional group manipulation at the 8-position.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quinazoline dione formation | Anthranilic acid + urea, heat until melting | — | Elevated (melting) | — | High | Formation of quinazoline-2,4-dione |

| Chlorination | POCl3 + catalytic DMF or 2,6-lutidine | POCl3 or DMF | Reflux (35–45 °C) | Overnight | High | Formation of 2,4-dichloroquinazoline |

| Bromination | N-bromosuccinimide (NBS) | Acetonitrile | Room temp or reflux | Hours to overnight | Moderate to High | Selective 6-bromo substitution |

| Methoxylation | Sodium methoxide in anhydrous methanol | Anhydrous methanol | Reflux or backflow | Overnight | Moderate to High | Substitution of chlorine by methoxy group |

| Purification | Extraction with methylene dichloride, drying with MgSO4 | — | — | — | — | Crystallization or column chromatography |

Research Findings and Analytical Data

The structures of synthesized compounds were confirmed using ^1H-NMR, ^13C-NMR, and mass spectrometry. For instance, ^1H-NMR spectra showed characteristic singlet signals for benzylic hydrogens and methoxy groups, confirming substitution patterns.

Reaction yields for bromination and methoxylation steps are generally high, often exceeding 70%, indicating efficient and selective transformations.

The use of DMF as a catalyst in chlorination enhances regioselectivity and yield, while the presence of sodium methoxide facilitates efficient methoxylation.

Summary Table of Preparation Route

| Step No. | Intermediate/Product | Key Reagents & Catalysts | Reaction Type | Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Quinazoline-2,4-dione | Anthranilic acid, urea | Cyclization | Heat until melting | High |

| 2 | 2,4-Dichloroquinazoline | POCl3, DMF or 2,6-lutidine | Chlorination | Reflux 35–45 °C | High |

| 3 | 6-Bromo-2,4-dichloroquinazoline | N-bromosuccinimide (NBS) | Bromination | Acetonitrile, RT or reflux | Moderate-High |

| 4 | 6-Bromo-2,4-dichloro-8-methoxyquinazoline | Sodium methoxide, anhydrous methanol | Methoxylation | Reflux/backflow, overnight | Moderate-High |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-8-methoxyquinazoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline derivatives with different oxidation states.

Scientific Research Applications

6-Bromo-2,4-dichloro-8-methoxyquinazoline has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their substituent patterns are summarized below:

Key Observations :

- Substituent Position Matters : The placement of bromine and chlorine significantly impacts biological activity. For example, bromine at position 6 (as in the target compound) may enhance receptor binding compared to position 8, as seen in brominated alkaloids from marine sponges .

- Methoxy vs. Methyl Groups : The methoxy group in the target compound likely improves solubility compared to methyl substituents in analogs like 6-Bromo-4-chloro-2-methylquinazoline .

- Halogenation Effects: Dichloro substitution at positions 2 and 4 (target compound) may reduce enzymatic inhibition compared to mono-chloro derivatives, as observed in benzodiazepine-triazole hybrids .

Biological Activity

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a compound belonging to the quinazoline family, characterized by its unique molecular structure that includes a bromine atom at the 6-position, dichloro groups at the 2 and 4-positions, and a methoxy group at the 8-position. This structural composition imparts significant biological activity, particularly in the fields of cancer research and enzyme inhibition.

Enzyme Inhibition

The primary biological activity of this compound involves its interaction with various enzymes, particularly kinases and phosphatases. These enzymes play crucial roles in cellular signaling pathways, and the compound has been shown to act as an inhibitor by binding to their active sites. This inhibition can lead to alterations in downstream signaling events, which are critical for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to disrupt key signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and HepG2 cells. The cytotoxicity of these derivatives often correlates with their ability to induce apoptosis and inhibit cell migration .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- Study Findings : Research indicated that derivatives of quinazoline compounds exhibited IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells, with some compounds showing comparable potency to established chemotherapeutics like imatinib mesylate .

- Mechanism : The mechanism involves downregulation of the β-catenin/TCF4 signaling pathway, which is often overactivated in various cancers. This downregulation leads to reduced expression of oncogenes such as c-MYC and Cyclin D1 .

-

Enzyme Interaction Studies :

- Research Insights : Investigations into the enzyme interactions of this compound revealed its capacity to modulate kinase activity significantly. This modulation impacts cellular processes such as apoptosis and proliferation.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity compared to related compounds, a summary table is presented below:

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity Description |

|---|---|---|---|

| This compound | C10H7BrCl2N2O | Varies (5.64 - 23.18) | Anticancer activity via β-catenin/TCF4 inhibition |

| Imatinib Mesylate | C29H31N7O4S | ~0.1 | Established treatment for chronic myeloid leukemia |

| 8-Bromo-2,4-dichloroquinazoline | C9H5BrCl2N | ~10 | Moderate anticancer activity |

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.

- Disruption of Protein Interactions : It interferes with protein-protein interactions essential for oncogenic signaling pathways, particularly those involving β-catenin and TCF4.

- Induction of Apoptosis : By modulating key signaling pathways, it promotes programmed cell death in cancerous cells.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

- Methodological Answer : The compound can be synthesized via condensation reactions between halogenated precursors and methoxy-substituted intermediates. For example, and describe similar quinazoline syntheses using glacial acetic acid as a catalyst under reflux conditions. Purification often involves recrystallization from ethanol or methanol, with TLC (cyclohexane:ethyl acetate, 2:1) to monitor reaction progress . Yield optimization may require adjusting reaction times (3–24 hours) and stoichiometric ratios of amino reagents (e.g., hydrazides or anilines).

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic protons in the quinazoline ring (δ 7.2–8.5 ppm). Bromine and chlorine substituents induce deshielding effects, splitting patterns reflecting substitution positions .

- IR : Confirm C=O (1705 cm⁻¹), C-Br (528 cm⁻¹), and OCH₃ (~1250 cm⁻¹) stretches .

- X-ray crystallography : Resolve hydrogen bonding (e.g., N–H∙∙∙O interactions) and molecular packing. SHELX software () is widely used for small-molecule refinement, with SHELXL handling anisotropic displacement parameters .

Q. What safety protocols are critical for handling halogenated quinazolines?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats ().

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr or HCl).

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous per local regulations .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and bioactivity?

- Methodological Answer : X-ray studies () reveal that N–H∙∙∙O hydrogen bonds in similar quinazolines form 1D chains or dimers, enhancing thermal stability. Computational modeling (e.g., DFT) can predict π-stacking distances (3.5–4.0 Å) between aromatic rings, which correlate with solubility and antimicrobial efficacy. For bioactivity, substituent positioning (e.g., Br at C6) may disrupt bacterial membrane proteins via halogen bonding .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial properties?

- Methodological Answer :

- Substituent Variation : Replace Cl at C2/C4 with electron-withdrawing groups (e.g., NO₂) to increase electrophilicity, enhancing interactions with bacterial targets ().

- Bioassay Design : Use disk diffusion and MIC assays against Gram-positive (e.g., S. pyogenes) and Gram-negative (P. aeruginosa) strains. Compound 2 in showed superior activity due to Br/Cl synergy, suggesting halogenation patterns are critical .

Q. What strategies resolve contradictions in antimicrobial data between similar quinazoline derivatives?

- Methodological Answer :

- Experimental Controls : Standardize inoculum size (e.g., 0.5 McFarland) and solvent (DMSO ≤1% v/v) to minimize variability .

- Statistical Analysis : Apply ANOVA to compare MIC values across replicates, identifying outliers. highlights that Br at C6 and Cl at C2/C4 improve activity against B. anthracis, but steric hindrance from methoxy groups may reduce efficacy .

Q. How can computational tools predict reactivity and regioselectivity in further functionalization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C5 in the quinazoline ring may undergo SNAr reactions due to electron deficiency from adjacent halogens .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways. emphasizes energy-efficient methodologies for selective substitutions .

Methodological Considerations Table

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Reflux with acetic acid, recrystallization | Microwave-assisted synthesis, green solvents |

| Characterization | NMR, IR, melting point | SC-XRD, Hirshfeld surface analysis |

| Bioactivity Testing | Disk diffusion, MIC assays | Time-kill kinetics, resistance profiling |

| Computational Tools | ChemDraw, Avogadro | Gaussian, AutoDock (docking studies) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.